

Comparative Transcriptomic Analysis of Erythrinin F-Treated Cancer Cells

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Compound of Interest

Compound Name: Erythrinin F

Cat. No.: B12443556

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A Hypothetical Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative transcriptomic analysis of cells treated with **Erythrinin F**, a natural compound isolated from the Erythrina genus. Due to the limited availability of public transcriptomic data specifically for **Erythrinin F**, this document outlines a hypothetical study to serve as a framework for researchers designing and interpreting their own experiments. The plausible experimental data and detailed protocols provided herein are based on the known biological activities of related compounds from the Erythrina family, which include anti-inflammatory, cytotoxic, and antimicrobial effects.

This guide compares the gene expression profiles of a human colorectal cancer cell line (HCT-116) treated with **Erythrinin F** to those treated with 5-Fluorouracil (5-FU), a standard chemotherapeutic agent known to inhibit DNA synthesis^[1], and an untreated control.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the hypothetical quantitative data from this comparative transcriptomic study. The data represents differentially expressed genes (DEGs) in HCT-116 cells following a 24-hour treatment with **Erythrinin F** (10 μ M) and 5-Fluorouracil (5 μ M).

Table 1: Top 10 Upregulated Genes in HCT-116 Cells Treated with **Erythrinin F**

Gene Symbol	Gene Name	Log2 Fold Change (vs. Control)	p-value	Function
CDKN1A	Cyclin Dependent Kinase Inhibitor 1A	4.2	<0.001	Cell cycle arrest, p53 target
GADD45A	Growth Arrest and DNA Damage Inducible Alpha	3.8	<0.001	DNA repair, apoptosis
BAX	BCL2 Associated X, Apoptosis Regulator	3.5	<0.001	Pro-apoptotic
PMAIP1	Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (Noxa)	3.2	<0.001	Pro-apoptotic, p53 target
FAS	Fas Cell Surface Death Receptor	3.0	<0.001	Apoptosis signaling
SESN1	Sestrin 1	2.9	<0.001	Stress response, p53 target
AEN	Apoptosis Enhancing Nuclease	2.7	<0.001	Apoptosis
MDM2	MDM2 Proto-Oncogene	2.5	<0.005	p53 negative regulator (feedback)
TP53I3	Tumor Protein P53 Inducible Protein 3	2.4	<0.005	p53 target, oxidative stress

ZMAT3	Zinc Finger Matrin-Type 3	2.2	<0.005	p53 target, cell cycle arrest
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Table 2: Top 10 Downregulated Genes in HCT-116 Cells Treated with **Erythrinin F**

Gene Symbol	Gene Name	Log2 Fold Change (vs. Control)	p-value	Function
CCND1	Cyclin D1	-3.9	<0.001	Cell cycle progression
CDK4	Cyclin Dependent Kinase 4	-3.5	<0.001	Cell cycle progression
E2F1	E2F Transcription Factor 1	-3.2	<0.001	Cell cycle progression
MYC	MYC Proto-Oncogene, BHLH Transcription Factor	-3.0	<0.001	Cell proliferation, oncogene
BIRC5	Baculoviral IAP Repeat Containing 5 (Survivin)	-2.8	<0.001	Anti-apoptotic
PCNA	Proliferating Cell Nuclear Antigen	-2.6	<0.001	DNA replication and repair
TOP2A	Topoisomerase (DNA) II Alpha	-2.4	<0.001	DNA replication
MKI67	Marker Of Proliferation Ki-67	-2.3	<0.005	Cell proliferation marker
PLK1	Polo-Like Kinase 1	-2.1	<0.005	Mitotic progression
AURKA	Aurora Kinase A	-2.0	<0.005	Mitotic spindle formation

Table 3: Comparison of Gene Set Enrichment Analysis (GSEA) - Top 5 Pathways

Pathway (Reactome)	Erythrinin F (Normalized Enrichment Score)	5-Fluorouracil (Normalized Enrichment Score)
Intrinsic Pathway for Apoptosis	3.1	2.5
p53 Signaling Pathway	2.9	2.2
Cell Cycle Checkpoints	2.7	2.8
DNA Repair	2.4	3.2
G1/S Transition	-3.5	-3.8

Experimental Protocols

1. **Cell Culture and Treatment** Human colorectal carcinoma cells (HCT-116) were cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For transcriptomic analysis, cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with either 10 µM **Erythrinin F**, 5 µM 5-Fluorouracil, or DMSO as a vehicle control for 24 hours. Each condition was performed in triplicate.

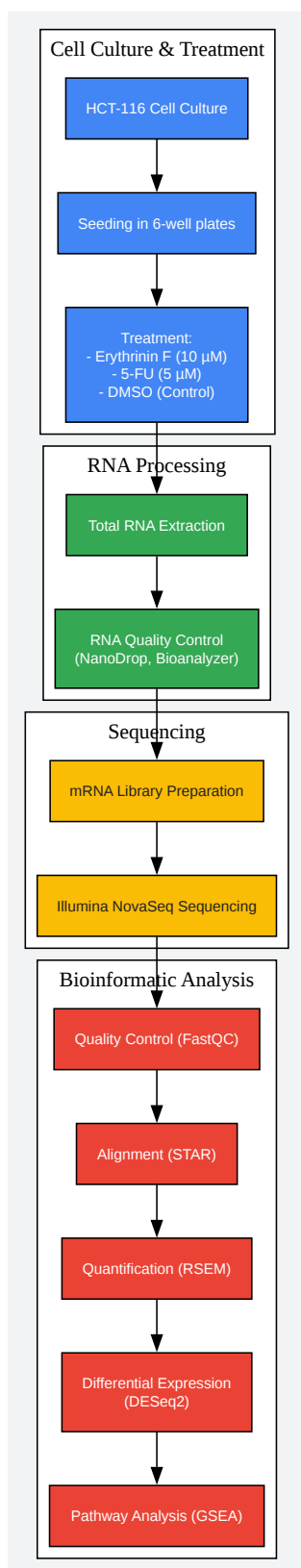
2. **RNA Extraction and Quality Control** Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quantity and purity were assessed using a NanoDrop spectrophotometer. RNA integrity was evaluated using the Agilent 2100 Bioanalyzer, with all samples having an RNA Integrity Number (RIN) greater than 9.0.

3. **Library Preparation and RNA Sequencing** Library preparation for RNA sequencing was performed with 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). The protocol includes mRNA purification, fragmentation, first and second strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification. Sequencing was carried out on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.

4. Bioinformatic Analysis Raw sequencing reads were first assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a p-value less than 0.05 and a log2 fold change greater than 1 or less than -1 were considered differentially expressed. Gene ontology and pathway enrichment analysis were performed using g:Profiler and GSEA.

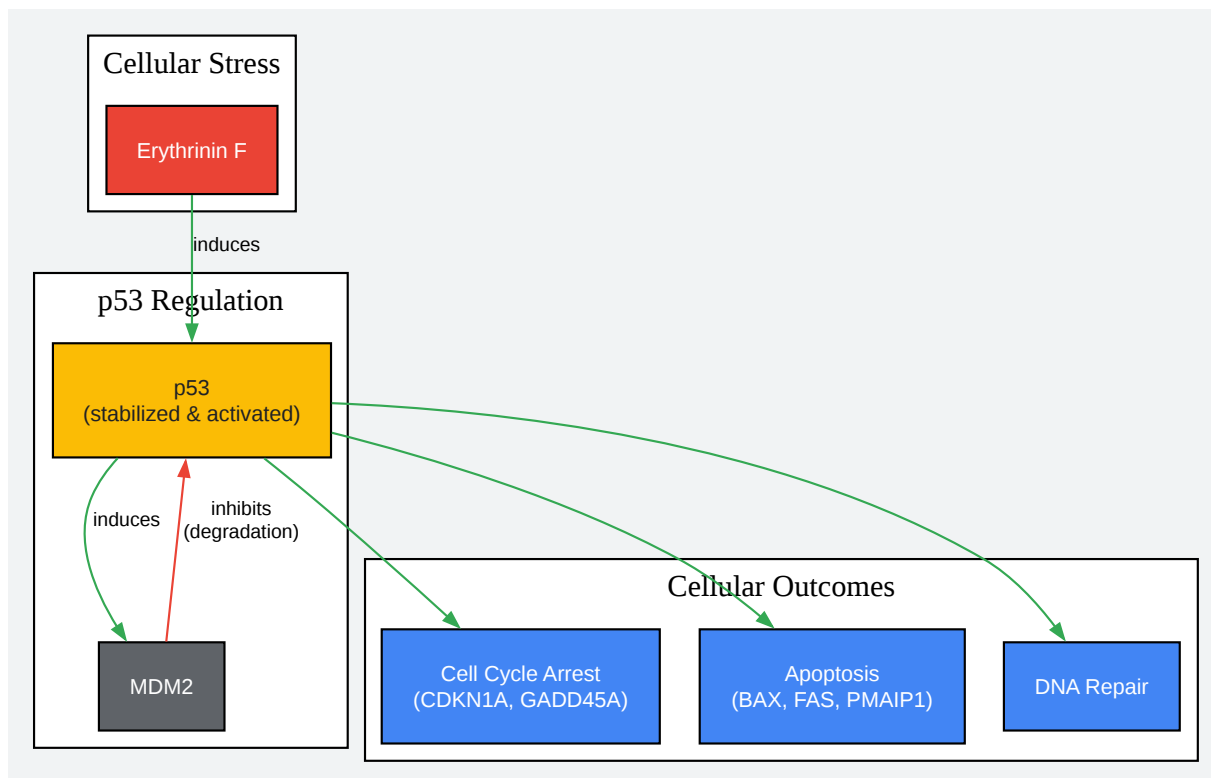
Mandatory Visualization

Based on the transcriptomic data, **Erythrinin F** is hypothesized to induce apoptosis and cell cycle arrest through the activation of the p53 signaling pathway. The following diagrams illustrate this hypothetical mechanism of action and the experimental workflow.



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Caption: Experimental workflow for comparative transcriptomics.



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References

- 1. go.drugbank.com [go.drugbank.com]
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